11-Methoxime prostaglandin D2

Description

Contextualization within Prostaglandin (B15479496) D2 Signaling Pathways and Metabolism

Prostaglandin D2 is synthesized from the precursor Prostaglandin H2 (PGH2) through the action of PGD synthases (PGDS). bioscientifica.comhmdb.ca Once produced, PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the Prostaglandin D2 receptor 1 (DP1 or PTGDR1) and the Prostaglandin D2 receptor 2 (DP2, also known as CRTH2 or PTGDR2). bioscientifica.comwikipedia.org

DP1 Receptor Signaling: Activation of the DP1 receptor, which is coupled to a Gs protein, stimulates the enzyme adenylate cyclase. wikipedia.orgsmpdb.ca This leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger that activates protein kinase A (PKA) and can induce a cellular response. bioscientifica.comwikipedia.org This pathway is generally associated with anti-inflammatory effects, vasodilation, and the inhibition of immune cell migration. researchgate.net

DP2 (CRTH2) Receptor Signaling: In contrast, the DP2 receptor is coupled to a Gi protein. bioscientifica.comwikipedia.org Its activation inhibits adenylate cyclase, resulting in decreased intracellular cAMP levels. bjbms.org This pathway is considered pro-inflammatory, promoting the activation and migration of immune cells such as T-helper 2 (Th2) lymphocytes, eosinophils, and basophils. researchgate.netbjbms.org

The metabolism of PGD2 involves several enzymatic steps. A primary route is the conversion to 9α,11β-PGF2 by an 11-ketoreductase. nih.gov PGD2 is also notoriously unstable in aqueous solutions and can non-enzymatically dehydrate to form J-series prostaglandins (B1171923), such as PGJ2. nih.gov This chemical instability is a critical factor that complicates its direct measurement in biological systems. nih.gov

Historical Perspectives on Prostaglandin Derivatization and Analog Development

The study of prostaglandins dates back to the 1930s, with their structures being elucidated decades later. acs.org From early on, research highlighted their potent but often transient biological activities. This led to extensive efforts in medicinal chemistry to synthesize prostaglandin analogs—structurally modified versions of the natural compounds. The primary goals of creating these analogs were to enhance chemical stability, improve receptor selectivity, and reduce undesirable side effects for therapeutic applications. nih.goventokey.com A notable example is the development of latanoprost, a PGF2α analog, for the treatment of glaucoma, which was designed to be more stable and have fewer side effects than its parent compound. nih.goventokey.com

In parallel, chemical derivatization became a vital tool in the analytical chemistry of prostaglandins. researchgate.net Derivatization involves chemically modifying a target molecule to alter its physicochemical properties. In the context of eicosanoid research, this is often done to improve stability, enhance ionization efficiency for mass spectrometry, or attach a label for immunoassays. researchgate.netnih.govresearchgate.net The creation of 11-Methoxime Prostaglandin D2 falls squarely within this history of analytical derivatization.

Rationale for Academic Research on this compound

The principal rationale for the synthesis and use of this compound is to overcome the inherent chemical instability of natural PGD2. nih.govnih.gov PGD2 contains a β-hydroxy ketone group in its five-membered ring, a structural feature that makes it susceptible to rapid degradation, particularly through dehydration to PGJ2. nih.govnih.gov

This instability poses a major problem for developing accurate immunoassays (such as radioimmunoassays or enzyme-linked immunosorbent assays) for PGD2 quantification. nih.gov When PGD2 is used as an immunogen to raise antibodies, it can degrade within the recipient animal, leading to the production of antibodies that cross-react with its breakdown products (e.g., PGJ2). nih.gov This lack of specificity makes it impossible to reliably measure true PGD2 levels in biological samples.

By converting the ketone at the C-11 position to a stable methoxime group, this compound is created. nih.gov This stabilized derivative serves as a superior tool for several key research applications:

Specific Antibody Production: When used as an immunogen, 11-Methoxime PGD2 allows for the generation of highly specific antisera that recognize the modified but stable structure, without the complication of cross-reactivity with degradation products. nih.govnih.gov

Reliable Quantification: This specific antiserum is the cornerstone of sensitive and reliable immunoassays for measuring PGD2 in biological fluids. nih.gov In these assays, the PGD2 in a sample is first converted to its stable 11-methoxime derivative before quantification, ensuring that the measurement reflects the true concentration of the parent compound. nih.govsemanticscholar.org This method has been used to measure PGD2 levels in samples such as nasal secretions and cerebrospinal fluid. nih.govsemanticscholar.org

Therefore, this compound is not studied for its own biological activity but is an indispensable analytical tool that enables accurate and specific investigation into the biology of its unstable parent compound, PGD2.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Synonyms | 11-Methoxime-pgd2; Pgd-MO; (5Z,9α,11E,13E,15R)-9,15-dihydroxy-11-(methoxyimino)prosta-5,13-dien-1-oic acid letopharm.com |

| CAS Number | 130377-58-1 letopharm.com |

| Molecular Formula | C21H35NO5 letopharm.com |

| Molecular Weight | 381.506 g/mol letopharm.com |

| Density | 1.12 g/cm³ letopharm.com |

| Boiling Point | 556.304°C at 760 mmHg letopharm.com |

| Refractive Index | 1.524 letopharm.com |

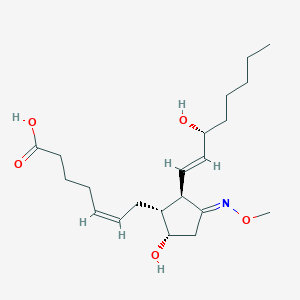

Structure

3D Structure

Properties

CAS No. |

130377-58-1 |

|---|---|

Molecular Formula |

C21H35NO5 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3E,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-methoxyiminocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H35NO5/c1-3-4-7-10-16(23)13-14-17-18(20(24)15-19(17)22-27-2)11-8-5-6-9-12-21(25)26/h5,8,13-14,16-18,20,23-24H,3-4,6-7,9-12,15H2,1-2H3,(H,25,26)/b8-5-,14-13+,22-19+/t16-,17-,18-,20+/m1/s1 |

InChI Key |

VXJIIKLPNMQQQE-GVUJQGKDSA-N |

SMILES |

CCCCCC(C=CC1C(C(CC1=NOC)O)CC=CCCCC(=O)O)O |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]\1[C@H]([C@H](C/C1=N\OC)O)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=NOC)O)CC=CCCCC(=O)O)O |

Synonyms |

11-methoxime prostaglandin D2 11-methoxime-PGD2 PGD-MO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 11 Methoxime Prostaglandin D2

Chemoenzymatic Synthesis Strategies for 11-Methoxime Prostaglandin (B15479496) D2

Chemoenzymatic approaches to prostaglandin synthesis have gained significant attention due to their potential for high efficiency and stereoselectivity. nih.govnih.gov These methods combine the precision of enzymatic reactions with the versatility of traditional organic chemistry. A concise chemoenzymatic synthesis route for several prostaglandins (B1171923) has been developed, which can be adapted for the production of PGD2, the precursor to 11-Methoxime PGD2. nih.govbohrium.com

A key feature of this strategy is the enzymatic preparation of a chiral intermediate, which sets the stereochemistry for the final molecule. For instance, a common intermediate, a bromohydrin, can be synthesized chemoenzymatically in just two steps. nih.gov This chiral core is then elaborated through chemical reactions, such as nickel-catalyzed cross-couplings and Wittig reactions, to introduce the two side chains of the prostaglandin molecule. nih.gov

The final step in the synthesis of 11-Methoxime PGD2 is the conversion of the ketone at the C-11 position of the PGD2 molecule into a methoxime. This is achieved by treating PGD2 with methoxamine (B1676408) hydrochloride. nih.govcaymanchem.com This reaction stabilizes the molecule, as PGD2 itself is relatively unstable. nih.govfrontiersin.org

Table 1: Key Steps in a Representative Chemoenzymatic Synthesis of PGD2

| Step | Reaction Type | Key Reagents/Enzymes | Purpose |

| 1 | Enzymatic Resolution/Desymmetrization | Lipase or other hydrolases | Creation of a chiral building block |

| 2 | Chemical Transformations | e.g., NBS, water | Formation of a key intermediate like bromohydrin |

| 3 | Cross-Coupling Reaction | Nickel catalyst | Introduction of one of the side chains |

| 4 | Wittig Reaction | Wittig reagent | Introduction of the second side chain |

| 5 | Deprotection/Oxidation | Appropriate reagents | Final modifications to yield PGD2 |

Stereoselective Synthetic Approaches for 11-Methoxime Prostaglandin D2

The biological activity of prostaglandins is highly dependent on their stereochemistry. Therefore, stereoselective synthesis is crucial for producing biologically active PGD2 and, consequently, its 11-methoxime derivative. Various stereoselective strategies have been developed to control the multiple chiral centers in the prostaglandin scaffold. nih.govacs.orgnih.gov

One notable approach involves a catalysis-enabled concise and stereoselective total synthesis of a tricyclic PGD2 metabolite, which demonstrates advanced techniques for stereocontrol. nih.gov Key reactions in such syntheses include nickel-catalyzed dicarbofunctionalization to establish consecutive stereocenters and palladium-catalyzed carbonylative spirolactonization. nih.gov While this specific example targets a metabolite, the underlying principles of stereocontrol are applicable to the synthesis of PGD2 itself.

Asymmetric synthesis of PGD2 receptor antagonists also showcases methods for setting specific stereocenters, such as asymmetric allylic alkylation. acs.orgnih.govacs.org These methodologies can be adapted to control the stereochemistry of the PGD2 core structure during its synthesis.

The final methoximation step to produce 11-Methoxime PGD2 from stereochemically pure PGD2 is not expected to affect the existing chiral centers. The reaction with methoxamine hydrochloride at the C-11 ketone proceeds to form the methoxime without altering the stereoconfiguration of the rest of the molecule. nih.govcaymanchem.com

Optimization of Synthetic Yields and Purity for this compound

The purification of PGD2 is a critical step due to its inherent instability. frontiersin.org Chromatographic techniques are often employed to isolate the pure compound. The subsequent conversion to 11-Methoxime PGD2 helps to stabilize the molecule for storage and further use. nih.gov

The methoximation reaction itself is typically a high-yielding process. The reaction conditions, such as temperature and reaction time, can be optimized to ensure complete conversion of PGD2 to its 11-methoxime derivative. For instance, heating a solution of PGD2 with the methyloximating reagent at 60°C for 30 minutes has been reported to be effective. caymanchem.com

Purification of the final 11-Methoxime PGD2 can be achieved using standard chromatographic methods to remove any unreacted PGD2 or byproducts. The purity can be assessed by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Table 2: Factors Influencing Yield and Purity of 11-Methoxime PGD2

| Stage | Factor | Optimization Strategy |

| PGD2 Synthesis | Number of Steps | Utilize concise synthetic routes like chemoenzymatic synthesis. |

| Stereocontrol | Employ stereoselective catalysts and reactions. | |

| Purification of PGD2 | Implement efficient chromatographic separation immediately after synthesis. | |

| Methoximation | Reaction Conditions | Optimize temperature, time, and reagent stoichiometry for complete conversion. |

| Stability of PGD2 | Perform the derivatization promptly after PGD2 synthesis and purification. | |

| Final Product | Purification | Use HPLC or other high-resolution chromatographic techniques. |

| Characterization | Verify purity and identity using mass spectrometry and NMR. |

Strategies for Chemical Modifications and Analog Design Based on the this compound Scaffold

The 11-Methoxime PGD2 scaffold can serve as a template for the design and synthesis of novel analogs with potentially altered biological activities or improved properties. The core structure of PGD2 offers several sites for chemical modification. scholaris.canih.govmdpi.com

Modifications can be introduced on the two side chains or the cyclopentanone (B42830) ring. For example, the carboxyl group at the C-1 position can be converted to amides or esters to modulate polarity and pharmacokinetic properties. The hydroxyl group at C-15 is another key site for modification, which can influence receptor binding and metabolic stability.

The design of analogs often involves computational methods to predict the interaction of the modified molecules with their biological targets, such as the DP1 and DP2 receptors. nih.gov By understanding the structure-activity relationships, medicinal chemists can design new molecules with desired agonist or antagonist activities. scholaris.ca

The introduction of the 11-methoxime group itself represents a modification of the PGD2 scaffold that enhances chemical stability. This feature could be retained in newly designed analogs to improve their shelf-life and suitability for various applications. The general principles of scaffold-based drug design, such as scaffold merging and the use of privileged structures, can be applied to the 11-Methoxime PGD2 framework to explore new chemical space and develop novel therapeutic agents. nih.govmdpi.com

Metabolic Fate and Biotransformation of 11 Methoxime Prostaglandin D2

Enzymatic Pathways Involved in 11-Methoxime Prostaglandin (B15479496) D2 Metabolism

There are no documented enzymatic pathways for the metabolism of 11-Methoxime PGD2, as its chemical structure is designed to be resistant to enzymatic action. However, the parent compound, Prostaglandin D2, is rapidly metabolized in vivo through several well-characterized enzymatic and non-enzymatic pathways.

The primary metabolic routes for PGD2 involve its conversion into various metabolites of the D, F, and J series. Key enzymatic transformations include:

Reduction: The 11-keto group of PGD2 can be reduced to form 9α,11β-PGF2, a major metabolite found in plasma and urine.

Dehydration: PGD2 undergoes dehydration to yield cyclopentenone-type prostaglandins (B1171923) of the J2-series, such as PGJ2, which can be further converted to 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2).

Oxidation and Chain Shortening: Further metabolism often involves oxidation of the 15-hydroxyl group and beta-oxidation of the carboxylic acid side chain, leading to the formation of tetranor (four-carbon shorter) metabolites.

These pathways ensure the rapid inactivation and clearance of the biologically active PGD2.

Identification and Structural Elucidation of 11-Methoxime Prostaglandin D2 Metabolites

No metabolites of 11-Methoxime

Molecular Mechanisms of Action of 11 Methoxime Prostaglandin D2

Receptor Binding Kinetics and Affinity of 11-Methoxime Prostaglandin (B15479496) D2 to Prostaglandin D2 Receptors (e.g., DP1, DP2/CRTH2)

There is no available scientific data detailing the binding kinetics and affinity of 11-Methoxime prostaglandin D2 for the prostaglandin D2 receptors, DP1 and DP2 (also known as CRTH2). Research has concentrated on the binding characteristics of the endogenous ligand, PGD2, and its other metabolites.

G-Protein Coupled Receptor (GPCR) Activation and Downstream Signaling Initiated by this compound

Information regarding the activation of G-protein coupled receptors and the subsequent downstream signaling pathways initiated specifically by this compound is not present in published research. The mechanisms of GPCR activation by PGD2, however, are well-documented, involving Gs- and Gi-coupled pathways for DP1 and DP2 receptors, respectively.

Modulation of Intracellular Signaling Cascades by this compound (e.g., cAMP, Ca2+ mobilization, MAPK pathways)

Specific studies on the modulation of intracellular signaling cascades, such as cyclic AMP (cAMP) levels, calcium (Ca2+) mobilization, or the activation of Mitogen-Activated Protein Kinase (MAPK) pathways by this compound have not been reported. The effects of PGD2 on these pathways are known to be receptor-dependent, with DP1 activation typically increasing cAMP and DP2 activation leading to a decrease in cAMP and an increase in intracellular calcium.

Receptor Subtype Selectivity and Efficacy Profiling of this compound

A receptor subtype selectivity and efficacy profile for this compound at DP1 and DP2 receptors has not been established in the scientific literature. Such studies are fundamental to understanding the pharmacological activity of a compound, and this information is currently lacking for this specific derivative.

Cellular and Tissue Level Effects of 11 Methoxime Prostaglandin D2

Modulation of Immune Cell Function by 11-Methoxime Prostaglandin (B15479496) D2 (e.g., T-lymphocytes, mast cells, eosinophils, macrophages)

Prostaglandin D2 (PGD2) is a potent lipid mediator that exerts complex and diverse effects on a range of immune cells, playing a crucial role in the orchestration of inflammatory and allergic responses. kjim.org The study of these effects often relies on the use of its stable derivative, 11-Methoxime PGD2.

T-lymphocytes: PGD2 selectively induces the migration, or chemotaxis, of T helper type 2 (Th2) cells, which are central to allergic inflammation. nih.govwikipedia.org This action is mediated through the chemoattractant receptor-homologous molecule expressed on Th2 cells, commonly known as CRTH2 or DP2. nih.govwikipedia.org By promoting the recruitment of Th2 cells, PGD2 can reinforce and amplify type 2 inflammatory responses in tissues like the airways. kjim.org Conversely, activated T-cells can produce signals, such as TNFα, that reduce the synthesis of PGD2 by macrophages, indicating a feedback loop in the immune environment. researchgate.net

Mast Cells: Mast cells are a primary source of PGD2 upon activation during an allergic reaction. ctdbase.orgmastattack.orgmdpi.com This release contributes significantly to the symptoms of immediate hypersensitivity. The PGD2 produced can then act in an autocrine or paracrine fashion, influencing the mast cells themselves and neighboring immune cells.

Eosinophils: PGD2 is a powerful chemoattractant for human eosinophils, another key cell type in allergic diseases and asthma. kjim.orgnih.gov It stimulates eosinophil migration, actin polymerization, and the expression of the adhesion molecule CD11b, all of which are critical for their recruitment to and activation at sites of inflammation. nih.gov This effect is primarily mediated through the DP2 (CRTH2) receptor. nih.gov

Macrophages: Macrophages are both a source and a target of PGD2. Alveolar macrophages can synthesize and release PGD2. ctdbase.org Studies have shown that specific subsets, such as M1 and niacin-activated macrophages, are significant producers of PGD2. csic.es When activated, PGD2 receptors on macrophages can lead to the release of pro-inflammatory signals that enhance the recruitment of other immune cells, like neutrophils, into tissues such as the lung. nih.gov However, PGD2 can also have inhibitory effects, modulating the immune response of macrophages to certain pathogens. binasss.sa.cr In the context of cancer, a PGD2 autocrine loop in tumor-associated macrophages (TAMs) can sustain a pro-tumoral state. researchgate.net

Table 1: Modulation of Immune Cell Function by Prostaglandin D2

| Immune Cell | Key Effects of PGD2 | Receptor(s) Involved | Reference(s) |

|---|---|---|---|

| T-lymphocytes (Th2) | Induces chemotaxis; reinforces type 2 inflammatory responses. | DP2 (CRTH2) | kjim.orgnih.govwikipedia.org |

| Mast Cells | Major producers of PGD2 upon activation. | - | ctdbase.orgmastattack.orgmdpi.com |

| Eosinophils | Potent chemoattractant; stimulates actin polymerization and CD11b expression. | DP2 (CRTH2) | kjim.orgnih.govnih.gov |

| Macrophages | Can be a major source of PGD2; activation enhances neutrophil recruitment; can also inhibit some immune responses. | DP1, DP2 | ctdbase.orgcsic.esnih.govbinasss.sa.cr |

Effects of 11-Methoxime Prostaglandin D2 on Smooth Muscle Contraction and Relaxation in Isolated Organ Preparations

Prostaglandins (B1171923) are well-established as powerful autacoids, or locally acting signaling molecules, that regulate the function of smooth muscle in various organ systems, including the respiratory and cardiovascular systems. primescholars.com

In studies using isolated human bronchial smooth muscle, PGD2 consistently causes concentration-dependent contractions. nih.gov This bronchoconstrictor effect is a significant aspect of its role in asthma pathophysiology. ctdbase.org The contractile potency of PGD2 on airway smooth muscle is notable, being more potent than other prostaglandins like PGE2 but less potent than the thromboxane (B8750289) A2 mimetic U-46619. nih.gov Research indicates that these contractile responses in human bronchi are mediated through the activation of thromboxane A2 (TP) receptors, as they can be blocked by TP-receptor antagonists. nih.gov In contrast, at low concentrations, prostaglandins like PGE2 and PGI2 can cause relaxation of bronchial smooth muscle. nih.gov The balance between contractile and relaxant signals is crucial for maintaining normal airway tone. teachmephysiology.com

Table 2: Effects of Prostaglandin D2 on Human Bronchial Smooth Muscle

| Preparation | Effect | Mediator Receptor | Reference(s) |

|---|

Influence of this compound on Fibroblast Activation and Extracellular Matrix Remodeling

The direct influence of PGD2 on fibroblast activation and extracellular matrix remodeling is an area of ongoing investigation. However, studies on the enzymes that produce PGD2 provide insight into its potential roles. Lipocalin-type PGD2 synthase (L-PGDS) is a key enzyme in the synthesis of PGD2. nih.gov Research utilizing NIH3T3 fibroblasts, a commonly used fibroblast cell line, has shown that L-PGDS can promote cell migration. nih.gov This suggests that the PGD2 pathway may be involved in processes that require fibroblast motility, such as wound healing and tissue remodeling. The interaction of L-PGDS with the actin cytoskeleton-binding protein MARCKS was identified as a mechanism contributing to this migratory effect. nih.gov While this points to a potential role for the PGD2 pathway in modulating fibroblast behavior, more direct evidence is needed to fully elucidate the specific effects of PGD2 on fibroblast activation and the deposition or degradation of extracellular matrix components.

Regulation of Gene Expression and Protein Synthesis by this compound in Defined Cell Lines

PGD2 exerts its biological effects by modulating the expression of a wide array of genes and the synthesis of proteins in various cell types. The use of its stable 11-methoxime derivative has been instrumental in these studies.

Immune Cells: In human type 2 innate lymphoid cells (ILC2s) isolated from patients with asthma, PGD2 and its metabolites were found to upregulate a host of pro-inflammatory genes, including ARG2, SLC43A2, LAYN, and IGFLR1. nih.gov In tumor-associated macrophages, an autocrine loop involving PGD2, produced by the enzyme HPGDS, sustains the expression of pro-tumoral genes. researchgate.net

Cancer Cells: In B16 malignant melanoma cell lines, the capacity of the cells to produce PGD2 was found to be inversely correlated with their metastatic potential. pnas.org Highly metastatic cells produced less PGD2 than moderately metastatic cells, suggesting that PGD2 synthesis is linked to the expression of genes that regulate metastasis. pnas.org

Other Cell Types: In the human testicular carcinoma cell line NT2/D1, which has characteristics of Sertoli cells, the PGD2 signaling pathway was shown to induce the nuclear import of the SOX9 transcription factor. embopress.org SOX9 is a critical regulator of male sexual development, and this finding highlights a novel role for PGD2 in controlling the subcellular localization and activity of a key developmental protein. embopress.org Furthermore, in a rat model of bladder inflammation, increased expression of COX-2 was paralleled by a significant increase in the expression of PGD2-methoxime, indicating a coordinated upregulation of this inflammatory pathway. nih.gov

Table 3: Examples of Gene and Protein Regulation by the Prostaglandin D2 Pathway

| Cell Line/Model | Key Genes/Proteins Regulated | Functional Outcome | Reference(s) |

|---|---|---|---|

| Human ILC2s | ARG2, SLC43A2, LAYN, IGFLR1 | Upregulation of pro-inflammatory genes. | nih.gov |

| Tumor-Associated Macrophages | Pro-tumoral genes | Sustained immunosuppressive phenotype. | researchgate.net |

| B16 Melanoma Cells | Genes related to metastasis | PGD2 production inversely correlates with metastatic potential. | pnas.org |

| NT2/D1 Testicular Carcinoma Cells | SOX9 (transcription factor) | Induces nuclear translocation, regulating protein activity. | embopress.org |

| Rat Bladder (in vivo) | COX-2 | Expression correlates with increased PGD2 levels during inflammation. | nih.gov |

Impact on Cytokine and Chemokine Production and Release by this compound

PGD2 is a critical regulator of cytokine and chemokine networks, which are essential for directing immune responses.

Endogenously produced PGD2 is essential for the activation of human group 2 innate lymphoid cells (ILC2s) following stimulation by other cytokines. metabolomics.senih.gov This activation leads to the robust production and release of type 2 cytokines, such as Interleukin-5 (IL-5) and Interleukin-13 (IL-13), which are hallmarks of allergic inflammation. plos.org Studies on ILC2s from asthmatic patients have confirmed that PGD2 metabolites stimulate the secretion of these cytokines and upregulate gene pathways related to chemokine production, including "chemokine (C-C motif) ligand 4 production". nih.gov

In human macrophages, the activation of PGD2 receptors (both DP1 and DP2) triggers the release of various cytokines, contributing to a pro-inflammatory environment that can attract other immune cells. nih.gov However, the effect of PGD2 is context-dependent, as it has also been shown to limit the production of certain cytokines, such as IL-12, by dendritic cells, thereby potentially dampening some immune responses. kjim.orgmdpi.com Furthermore, PGD2 can amplify Th2 inflammatory responses by promoting the bronchial expression of macrophage-derived chemokine (MDC, also known as CCL22), which attracts Th2 cells. kjim.org

Table 4: Impact of Prostaglandin D2 on Cytokine and Chemokine Production

| Cell Type | Cytokine/Chemokine Affected | Effect | Reference(s) |

|---|---|---|---|

| Human ILC2s | IL-5, IL-13, CCL4 | Essential for production and release. | nih.govmetabolomics.senih.govplos.org |

| Human Macrophages | Various pro-inflammatory cytokines | Induces release. | nih.gov |

| Dendritic Cells | IL-12 | Inhibits production. | kjim.orgmdpi.com |

| Bronchial Cells (in vivo) | Macrophage-Derived Chemokine (CCL22) | Increases expression, reinforcing Th2 responses. | kjim.org |

Preclinical Pharmacological Characterization of 11 Methoxime Prostaglandin D2

In Vitro Pharmacological Profiling of 11-Methoxime Prostaglandin (B15479496) D2

Receptor Agonist and Antagonist Activity in Cell-Based Assays

There is no available data from cell-based assays that defines the agonist or antagonist activity of 11-Methoxime prostaglandin D2 at relevant receptors, such as the DP1 and DP2 receptors through which PGD2 exerts its effects.

Functional Assays for this compound Activity (e.g., cyclic AMP assays, calcium flux measurements)

Specific functional assay data, including cyclic AMP (cAMP) assays or calcium flux measurements, to determine the downstream signaling effects of this compound are not present in the available literature. Research has focused on measuring PGD2 levels (via its methoxime derivative) produced in response to other stimuli, rather than the activity of the methoxime compound itself.

Enzyme Kinetics and Inhibition Studies Related to this compound

Information regarding the enzyme kinetics or potential inhibitory effects of this compound on relevant enzymes is not available. One study measured the formation of the PGD2-methoxime product to assess the enzymatic activity of L-PGDS, the enzyme that produces PGD2, but did not investigate the kinetics of the methoxime derivative itself. biorxiv.org

In Vivo Pharmacodynamic Studies of this compound in Animal Models

Evaluation of this compound in Models of Acute and Chronic Inflammation

There are no published in vivo studies evaluating the pharmacodynamic effects of this compound in animal models of either acute or chronic inflammation.

Assessment of this compound in Allergic Airway Disease Models (e.g., allergic asthma)

Similarly, the scientific literature lacks any assessment of this compound in animal models of allergic airway diseases, such as allergic asthma. Studies in this field have measured the stable PGD2-methoxime derivative in samples from asthma models to quantify the production of endogenous PGD2, but have not administered this compound as a test agent.

Investigation of this compound in Neuroinflammation and Neurodegenerative Models

The role of prostaglandin D2 (PGD2) in neuroinflammation and neurodegenerative diseases is complex, with evidence suggesting both pro- and anti-inflammatory effects. The instability of PGD2 in vivo and in vitro necessitates the use of stable derivatives for accurate quantification in research settings. This compound (PGD2-MOX) is a stable derivative frequently utilized for this purpose, allowing for reliable measurement of PGD2 levels in various experimental models.

Studies investigating the link between PGD2 and neuroinflammation often employ PGD2-MOX as the analyte for enzyme-linked immunosorbent assays (ELISA). For instance, in models of neuroinflammation, the quantification of PGD2 via its methoxime derivative helps to elucidate the inflammatory cascade. Neuroinflammation is a key component in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. ki.se The production of prostaglandins (B1171923), including PGD2, by central nervous system (CNS) cells like microglia and astrocytes is a critical aspect of the inflammatory response. ki.se

In the context of neurodegenerative models, while direct pharmacological studies using 11-Methoxime PGD2 are not extensively documented, its use in measuring endogenous PGD2 levels has provided valuable insights. For example, in a rat model of cyclophosphamide-induced cystitis, which can have neurological implications, the expression of PGD2-methoxime was found to be significantly increased in the bladder. pnas.org This suggests a potential role for the PGD2 pathway in inflammatory conditions that can affect the nervous system.

The table below summarizes findings from studies where PGD2 levels, measured as PGD2-MOX, were investigated in the context of inflammation that can be associated with neurological changes.

| Model System | Condition | Finding | Implication for Neuroinflammation |

| Rat Bladder | Cyclophosphamide-induced cystitis (acute) | 3-fold increase in PGD2-methoxime expression pnas.org | Suggests upregulation of the PGD2 pathway in acute inflammation. |

| Rat Bladder | Cyclophosphamide-induced cystitis (chronic) | 5.5-fold increase in PGD2-methoxime expression pnas.org | Indicates sustained PGD2 involvement in chronic inflammatory states. |

It is important to note that these studies utilize 11-Methoxime PGD2 as a measurement tool for the unstable parent compound, PGD2. Therefore, the biological effects observed are attributed to PGD2 itself.

Effects of this compound in Fibrotic Disease Animal Models (e.g., pulmonary, hepatic fibrosis)

Similar to its application in neuroinflammation research, this compound is instrumental in studying the role of PGD2 in fibrotic diseases. Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and dysfunction. PGD2 has been shown to have complex, sometimes contradictory, roles in the development of fibrosis.

In a murine model of bleomycin-induced lung injury, a condition that can lead to pulmonary fibrosis, the levels of PGD2 were quantified using an assay for its methoxime derivative. atsjournals.org This study demonstrated that retroviral introduction of PGD2 synthase, the enzyme responsible for PGD2 production, suppressed the lung injury. atsjournals.org This suggests a protective role for PGD2 in this model of pulmonary fibrosis. The quantification of PGD2 via its stable methoxime derivative was crucial for correlating the enzymatic activity with the observed protective effects. atsjournals.org

The table below presents findings from a study where PGD2 levels were quantified as PGD2-methoxime in a model relevant to fibrotic disease.

| Animal Model | Disease Model | Intervention | Key Finding | Implication for Fibrosis |

| Mice | Bleomycin-induced lung injury | Retroviral transfer of PGD2 synthase cDNA | Attenuation of lung injury atsjournals.org | PGD2 pathway activation may be protective against the development of pulmonary fibrosis. |

Modulation of Specific Physiological Responses by this compound in Isolated Organ Systems

For example, in isolated canine tracheal epithelium, PGD2 has been shown to stimulate chloride secretion. hmdb.ca In the canine colon, the response to PGD2 is more complex, with evidence for both increases and decreases in short-circuit current, potentially due to the differential production of its metabolites. nih.gov One of its metabolites, 11β-PGF2α, consistently elicited an increase in short-circuit current. nih.gov

Given that 11-Methoxime PGD2 is a stable derivative, it is plausible that its effects on isolated organ systems would mimic those of PGD2, primarily through interaction with PGD2 receptors. However, without direct experimental evidence, this remains speculative. The primary utility of 11-Methoxime PGD2 in such studies would be as a stable control compound or for the development of assays to measure PGD2 release from isolated organ preparations.

Preclinical Pharmacokinetic Profiling of this compound

Absorption and Distribution Characteristics of this compound in Animal Models

Specific preclinical pharmacokinetic data regarding the absorption and distribution of this compound in animal models are not extensively available in the public domain. The majority of research has utilized this compound as a stable analytical surrogate for the measurement of the endogenously produced and highly unstable PGD2.

General principles of drug absorption and distribution are influenced by factors such as molecular weight, lipophilicity, and interaction with transporters. msdvetmanual.com As a methoxime derivative of PGD2, its physicochemical properties would differ from the parent compound, likely affecting its absorption and distribution profile. However, without dedicated studies, any statements on its specific characteristics would be conjectural.

Excretion Pathways and Clearance Rates of this compound in Preclinical Species

Detailed studies on the excretion pathways and clearance rates of this compound in preclinical species have not been specifically reported. The focus of pharmacokinetic research in this area has been on the parent compound, PGD2, and its metabolites.

PGD2 is known to be rapidly metabolized in vivo. nih.gov In humans, PGD2 is converted to a variety of metabolites that are then excreted in the urine. nih.gov One of the major metabolic pathways involves the conversion to 9α,11β-PGF2, which is also biologically active. nih.gov The clearance of PGD2 from the circulation is therefore rapid due to this extensive metabolism.

It can be inferred that this compound, if administered in vivo, would also undergo metabolism and excretion. The nature of its metabolites and the specific clearance pathways would likely differ from PGD2 due to the modification at the 11-position. However, in the absence of direct experimental data, its excretion profile remains uncharacterized.

Structure Activity Relationship Sar Studies of 11 Methoxime Prostaglandin D2 Analogs

Identification of Critical Structural Motifs of 11-Methoxime Prostaglandin (B15479496) D2 for Receptor Binding and Biological Efficacy

The biological activity of 11-Methoxime prostaglandin D2 is intrinsically linked to its ability to bind to specific receptors, primarily the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (DP2 or CRTH2). plos.orgkjim.org The core structure of prostaglandin D2 (PGD2), from which 11-Methoxime PGD2 is derived, possesses several key motifs that are critical for receptor recognition and activation.

The carboxylate group at the C-1 position of the α-chain is a fundamental requirement for binding to the CRTH2 receptor. nih.gov This acidic group interacts with a highly polar region within the receptor's binding pocket, forming crucial ionic bonds with specific amino acid residues. nih.gov Mutagenesis studies have highlighted the importance of residues such as Lysine-210 and Glutamic acid-269 in PGD2 binding. nih.gov The cyclopentane (B165970) ring and its substituents, including the hydroxyl and methoxime groups, are essential for conferring specificity and potency. The stereochemistry of the hydroxyl group at C-15 on the ω-chain is also a significant determinant of biological activity. For instance, the unnatural 15R configuration can lead to potent and selective DP2 agonism. nih.gov

| Structural Motif | Importance in Receptor Binding and Efficacy |

|---|---|

| Carboxylate Group (C-1) | Essential for interaction with the polar binding pocket of the CRTH2 receptor, forming key ionic bonds. nih.gov |

| Cyclopentane Ring | Provides the central scaffold for the correct spatial orientation of the α and ω chains. |

| 11-Methoxime Group | Increases the chemical and metabolic stability of the PGD2 analog. researchgate.netacs.org May also influence molecular conformation and receptor interaction. |

| 15-Hydroxyl Group | The stereochemistry (S or R configuration) at this position is critical for determining agonist potency and selectivity for DP receptors. nih.gov |

| α and ω Side Chains | The length and conformation of these chains are crucial for fitting into the receptor binding site. |

Systematic Chemical Modifications to the this compound Scaffold and their Impact on Activity Profiles

Systematic chemical modifications of the PGD2 scaffold, which includes the 11-methoxime derivative, have been instrumental in elucidating the SAR and in developing analogs with tailored activity profiles. These modifications have targeted various parts of the molecule, including the cyclopentane ring, the side chains, and the functional groups.

One area of focus has been the modification of the 11-oxo group. Replacing this group with an exocyclic methylene (B1212753) group results in 11-deoxy-11-methylene PGD2, an analog that exhibits DP2 antagonist activity. nih.govnih.gov This demonstrates that even subtle changes to the cyclopentane ring can dramatically alter the biological response from agonism to antagonism.

Modifications to the ω-chain have also yielded significant insights. For example, the synthesis of 16-methoxy-16-methyl PGF2α, PGE2, and PGE1 analogs has shown that the configuration at both C-15 and C-16 is critical for their biological activities. nih.gov These modifications have been shown to increase the ratio of antisecretory to diarrheogenic action in certain prostaglandin analogs. nih.gov

The following table summarizes key chemical modifications to the broader PGD2 scaffold and their observed effects on biological activity, which can be extrapolated to the 11-methoxime PGD2 backbone.

| Modification Site | Chemical Change | Impact on Activity Profile | Reference Compound |

|---|---|---|---|

| C-11 | Replacement of the oxo group with a methylene group | Converts the molecule from a DP2 agonist to a DP2 antagonist. nih.govnih.gov | 11-deoxy-11-methylene PGD2 |

| C-9 | Replacement of the hydroxyl group with an oxo group | Leads to little or no DP1 or DP2 agonist activity. nih.gov | PGK2 |

| C-15 | Inversion of stereochemistry from S to R | Can significantly increase potency as a DP2 agonist. nih.gov | 15R-methyl-PGD2 |

| C-16 | Introduction of methyl and methoxy (B1213986) groups | Markedly increases the ratio of antisecretory to diarrheogenic action in some prostaglandin analogs. nih.gov | 16-methoxy-16-methyl-PGE1 |

These studies underscore the high degree of structural specificity required for potent and selective interaction with prostaglandin receptors.

Computational Modeling, Molecular Docking, and Pharmacophore Development for this compound and its Analogs

Computational approaches have become indispensable tools in the study of PGD2 analogs, including 11-Methoxime PGD2. These methods provide valuable insights into the molecular interactions that govern receptor binding and can guide the design of novel compounds with desired biological activities.

Molecular docking simulations are frequently employed to predict the binding orientation of PGD2 analogs within the active sites of their receptors. biorxiv.orgmdpi.com For instance, docking studies have been used to understand how various ligands, including antagonists like fevipiprant (B1672611) and CAY10471, bind to the CRTH2 receptor. nih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. By docking 11-Methoxime PGD2 and its analogs into the crystal structures of DP1 and DP2 receptors, researchers can generate hypotheses about their binding modes and predict their relative potencies.

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex. biorxiv.orgmdpi.com These simulations can predict the stability of the binding pose over time and reveal conformational changes in both the ligand and the receptor upon binding. MD simulations have been used to study the interaction of inhibitors with hematopoietic prostaglandin D2 synthase (hPGDS), the enzyme responsible for PGD2 synthesis. biorxiv.orgmdpi.com

Pharmacophore modeling is another powerful computational technique that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for PGD2 analogs would typically include features such as a hydrogen bond acceptor (the carboxylate group), hydrogen bond donors (hydroxyl groups), and hydrophobic regions. biorxiv.org Such models can be used to virtually screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active at PGD2 receptors. biorxiv.orgnih.gov

These computational methods, often used in concert, provide a robust platform for understanding the SAR of 11-Methoxime PGD2 and for the discovery and optimization of new prostaglandin-based therapeutics.

Analytical Methodologies for 11 Methoxime Prostaglandin D2 and Its Metabolites

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitation of 11-Methoxime Prostaglandin (B15479496) D2 in Biological Matrices

The inherent chemical instability of Prostaglandin D2 (PGD2), particularly in biological matrices, presents a significant analytical challenge. PGD2 readily degrades in both acidic and basic conditions and in the presence of proteins like albumin. caymanchem.com To overcome this, a common strategy is the conversion of PGD2 into its stable 11-methoxime (MOX) derivative by treating the sample with methoxylamine hydrochloride. caymanchem.com This derivatization is a critical first step for reliable quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS methods have emerged as powerful tools for measuring prostaglandins (B1171923) due to their high sensitivity, selectivity, and simpler sample preparation compared to other techniques. nih.govresearchgate.net The development of a robust LC-MS/MS assay for 11-Methoxime PGD2 involves optimizing several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The process typically begins with the collection of biological samples (e.g., cell culture supernatants, plasma) which are immediately stabilized. nih.gov This is followed by solid-phase extraction (SPE) to isolate the analyte from the complex matrix. uzh.chresearchgate.net An internal standard, such as a deuterated version of the prostaglandin (e.g., d4-PGD2), is often added before extraction to account for any loss during sample processing. nih.govnih.gov After extraction, the sample is treated with methoxylamine hydrochloride to convert PGD2 to its stable methoxime form.

Chromatographic Separation: Achieving complete chromatographic separation is crucial, especially from its isomer, Prostaglandin E2 (PGE2), which has a similar fragmentation pattern in tandem mass spectrometry. nih.gov Reversed-phase columns, such as C18 or phenyl-hexyl stationary phases, are commonly employed. nih.govuzh.chresearchgate.net Gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate, is used to achieve optimal separation. nih.govuzh.ch

Mass Spectrometric Detection: The separated 11-Methoxime PGD2 is detected using a triple quadrupole mass spectrometer, typically operating in negative electrospray ionization (ESI) mode. mdpi.comfrontiersin.org Quantification is performed using Multiple Reaction Monitoring (MRM), which enhances specificity and sensitivity by monitoring specific precursor-to-product ion transitions. ulisboa.pt

Method validation is performed to ensure the reliability of the assay. Key validation parameters are summarized in the table below, based on typical performance characteristics reported for prostaglandin analysis. nih.govresearchgate.netrsc.org

| Validation Parameter | Typical Performance Characteristic |

| Linearity (r²) | >0.99 |

| Limit of Detection (LOD) | 0.4 ng/mL to 20 pg/mL |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL to 100 pg/mL |

| Intra-day Precision (% CV) | <15% |

| Inter-day Precision (% CV) | <15% |

| Accuracy (% Recovery) | 85-115% |

| Analyte Stability | Stable under various storage and processing conditions after derivatization |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques Applied to 11-Methoxime Prostaglandin D2 Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard for the quantitative analysis of eicosanoids, including prostaglandins, due to its high sensitivity and selectivity. nih.govmdpi.com However, the analysis of prostaglandins by GC-MS requires derivatization to increase their volatility and thermal stability. For PGD2, this involves a two-step derivatization process. First, the keto group is protected by forming the 11-methoxime derivative. Second, the carboxyl and hydroxyl groups are converted to more volatile esters and ethers, typically through silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). mdpi.com

The resulting derivative, for instance, an 11-methoxime, tris-trimethylsilyl ether, can be effectively separated and analyzed by GC-MS. hmdb.ca The GC separates the derivatized analytes based on their boiling points and interaction with the stationary phase of the capillary column, which is often a 5%-phenyl-95%-dimethylpolysixane column. hmdb.ca

Following separation, the mass spectrometer ionizes the molecules. Negative-ion chemical ionization (NICI) is a frequently used technique that generates abundant specific ions, enhancing sensitivity for quantitative analysis. mdpi.comnih.gov For quantitative analysis, selected ion monitoring (SIM) is employed, where the instrument is set to detect only specific ions characteristic of the derivatized 11-Methoxime PGD2, providing very low detection limits, often in the picogram range. mdpi.com GC-MS/MS can further increase specificity, which is particularly useful when analyzing complex biological samples where co-elution of isomers might occur. mdpi.com

While highly sensitive, the extensive sample preparation, including multi-step derivatization, is a drawback of GC-MS compared to LC-MS/MS methods. nih.govmdpi.com

| Parameter | GC-MS Technique Details |

| Derivatization Step 1 | Methoximation of the keto group (e.g., using methoxylamine hydrochloride) |

| Derivatization Step 2 | Silylation of hydroxyl groups (e.g., using BSTFA) and esterification of the carboxyl group (e.g., forming a pentafluorobenzyl (PFB) ester) mdpi.com |

| GC Column | Typically a non-polar or semi-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) hmdb.ca |

| Ionization Mode | Negative-Ion Chemical Ionization (NICI) for high sensitivity mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for GC-MS/MS mdpi.com |

| Sensitivity | High, capable of detecting picogram levels |

Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) provides a high-throughput and cost-effective alternative to mass spectrometry-based methods for the quantification of this compound. The development of an ELISA specific for this compound relies on the production of antibodies that recognize the methoxime derivative of PGD2.

This approach is necessary because PGD2 itself is unstable. caymanchem.com By using the stable 11-methoxime derivative as the antigen, specific antibodies can be generated. For instance, a radioimmunoassay, which shares principles with ELISA, was developed using antiserum raised against a conjugate of 11-methoxime PGD2 coupled to bovine serum albumin (BSA). nih.gov

The most common format is a competitive ELISA. raybiotech.com In this setup:

A microplate is coated with an antibody specific to 11-Methoxime PGD2.

The sample containing the analyte (which has been pre-treated with methoxylamine hydrochloride to convert all PGD2 to 11-Methoxime PGD2) is added to the wells along with a fixed amount of enzyme-labeled 11-Methoxime PGD2 (the tracer).

The analyte in the sample and the tracer compete for binding to the limited number of antibody sites.

After an incubation period, the unbound components are washed away.

A substrate for the enzyme is added, which generates a colored product.

The intensity of the color is inversely proportional to the concentration of 11-Methoxime PGD2 in the original sample. The concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of 11-Methoxime PGD2. Commercially available kits for PGD2-MOX ELISA have been validated against GC/MS, showing a high correlation (correlation coefficient of 0.97). caymanchem.combioscience.co.uk

| Assay Parameter | Performance Characteristic |

| Assay Type | Competitive Enzyme Immunoassay raybiotech.com |

| Key Reagent | Antiserum specific for PGD2-Methoxime (PGD2-MOX) caymanchem.comnih.gov |

| Sample Pre-treatment | Conversion of PGD2 to PGD2-MOX with methoxylamine hydrochloride caymanchem.com |

| Sensitivity (Detection Limit) | As low as 3.1 pg/mL caymanchem.combioscience.co.uk |

| Cross-reactivity | Low with other prostaglandins and related compounds nih.govnih.gov |

Bioanalytical Method Validation for this compound in Preclinical Research Samples

The validation of bioanalytical methods is essential to ensure that the data generated from preclinical research samples are reliable and reproducible. For this compound, whether the analysis is performed by LC-MS/MS, GC-MS, or ELISA, the method must undergo rigorous validation. This process assesses several key parameters according to guidelines from regulatory agencies.

Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components in the biological matrix, such as metabolites, impurities, or other endogenous compounds. nih.gov In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard. nih.gov For immunoassays, specificity is evaluated through cross-reactivity testing with structurally related prostaglandins. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. nih.gov

Calibration Curve and Sensitivity: The relationship between the instrument response and the concentration of the analyte is defined by the calibration curve. Its linearity over the intended concentration range is evaluated. The sensitivity of the method is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. nih.govfrontiersin.org

Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte in mass spectrometry-based methods. frontiersin.org

Stability: The stability of 11-Methoxime PGD2 in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.govrsc.org Stability studies on PGD2 itself have shown it can degrade significantly within hours at room temperature in cell culture media, underscoring the importance of prompt analysis or immediate derivatization to the stable methoxime form. nih.govnih.gov

| Validation Parameter | Objective and Assessment |

| Selectivity | Demonstrate no significant interference from matrix components. |

| Accuracy | Closeness to the nominal concentration (typically within ±15%). |

| Precision | Repeatability and intermediate precision (typically ≤15% CV). |

| LLOQ | Lowest quantifiable concentration with acceptable accuracy and precision. |

| Recovery | Efficiency of the extraction process from the biological matrix. |

| Stability | Analyte integrity under various storage and handling conditions. |

Strategies for Impurity Profiling and Quality Control in this compound Synthesis

Quality control during the synthesis of this compound is critical to ensure the purity, identity, and consistency of the final compound. This involves a comprehensive strategy for impurity profiling, which is the identification and quantification of any unwanted chemicals. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation products.

Identification of Potential Impurities: A thorough understanding of the synthetic route is the first step. Prostaglandin synthesis often involves multiple complex steps, increasing the potential for the formation of various impurities, including structural isomers and stereoisomers. researchgate.net For 11-Methoxime PGD2, potential impurities could include unreacted PGD2, isomers formed during the methoximation reaction (syn- and anti-isomers), and degradation products of PGD2 if the reaction is incomplete or if the starting material is not pure.

Analytical Techniques for Profiling: A combination of analytical techniques is employed for comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a primary tool for separating the main compound from its impurities. Different chromatographic conditions (e.g., column type, mobile phase) can be screened to achieve the best resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is used for the identification of unknown impurities. The mass spectrometer provides mass-to-charge ratio information, which helps in elucidating the structure of the impurity. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine the elemental composition.

Gas Chromatography (GC): For volatile impurities or those that can be derivatized, GC is a valuable tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of isolated impurities.

Quality Control (QC) Testing: Routine QC testing is performed on each batch of synthesized this compound to ensure it meets pre-defined specifications. This includes:

Identity Test: Confirmation of the chemical structure, often using spectroscopic methods like IR or NMR, and comparison of retention time with a reference standard in a chromatographic system.

Purity Assay: Quantification of the main compound, typically by HPLC, and determination of the levels of specified and unspecified impurities.

Residual Solvents: Analysis, usually by headspace GC, to ensure that levels of solvents used in the synthesis are below acceptable limits.

These quality control measures are essential for ensuring the reliability and reproducibility of preclinical studies using this compound. eurofins.com

Therapeutic Potential and Target Validation of 11 Methoxime Prostaglandin D2 Preclinical Perspective

Exploration of 11-Methoxime Prostaglandin (B15479496) D2 as a Research Probe for Eicosanoid Biology and Receptor Deconvolution

11-Methoxime prostaglandin D2 (11-Methoxime PGD2) is a synthetic derivative of prostaglandin D2 (PGD2). PGD2 itself is an unstable molecule, making it challenging to study. nih.gov The creation of the more stable 11-methoxime derivative has been instrumental in developing research tools, such as radioimmunoassays, to accurately measure PGD2 levels. nih.gov This stability is crucial for its use as a research probe to investigate the complex roles of eicosanoids, a family of signaling molecules derived from fatty acids, in various biological processes. acs.org

The instability of PGD2 is due to a beta-hydroxy ketone group in its structure. nih.gov By converting PGD2 to its 11-methoxime form, researchers have been able to overcome this limitation, allowing for more reliable and sensitive detection methods. nih.gov This has been particularly important in understanding the involvement of PGD2 in mast cell activation, a key process in allergic reactions. nih.govresearchgate.net

The use of 11-Methoxime PGD2 and other PGD2 analogs has enabled scientists to classify and differentiate the responsiveness of various PGD2-sensitive systems in the body. nih.gov This process, known as receptor deconvolution, helps to identify which specific receptors are responsible for the diverse effects of PGD2. PGD2 is known to interact with at least two distinct receptors: DP1 and DP2 (also known as CRTH2). d-nb.infowikipedia.org These receptors often mediate opposing effects. For instance, DP1 receptor activation is associated with vasodilation and inhibition of platelet aggregation, while DP2 receptor activation is linked to pro-inflammatory responses. d-nb.infonih.gov

By using stable analogs like 11-Methoxime PGD2 in preclinical studies, researchers can more accurately dissect the signaling pathways associated with each receptor, paving the way for the development of more targeted therapies.

Preclinical Evidence Supporting the Modulation of Specific Pathophysiological Conditions by this compound

Preclinical studies using PGD2 and its analogs have provided significant insights into their potential to modulate a range of pathophysiological conditions, particularly those involving inflammation and allergic responses.

Allergic Inflammation: PGD2 is a major product of mast cells and is heavily implicated in the development of allergic diseases like asthma and allergic rhinitis. d-nb.infowikipedia.orgrevvity.com It acts as a potent chemoattractant for key inflammatory cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, primarily through the DP2 receptor. mdpi.comnih.gov The recruitment of these cells to sites of allergic inflammation is a critical step in the disease process.

In preclinical models of allergic rhinitis, the stable derivative 11-Methoxime PGD2 has been used to quantify the release of PGD2 in nasal secretions following allergen exposure. nih.govresearchgate.netescholarship.org While some studies have shown an increase in PGD2 levels, others have found it not to be a consistently reliable marker of mast cell activation on its own. nih.gov

Neuroinflammation and Neurodegenerative Diseases: Emerging research suggests a role for PGD2 signaling in neuroinflammatory processes, such as those seen in Alzheimer's disease. cuny.edu PGD2 is the most abundant prostaglandin in the brain, and its levels increase under pathological conditions. cuny.edu Studies in rat models of Alzheimer's have shown that PGD2 levels are significantly elevated in the hippocampus. life-science-alliance.org The modulation of PGD2 receptors, specifically the DP2 receptor, has been investigated as a potential therapeutic strategy. life-science-alliance.orglife-science-alliance.org

Cancer: The role of PGD2 in cancer is complex and appears to be concentration-dependent. Some studies have indicated that high concentrations of PGD2 can have anti-tumor effects, including inhibiting cell proliferation and inducing apoptosis in certain cancer cell lines, such as diffuse large B-cell lymphoma. nih.gov Conversely, other research points to a pro-tumorigenic role in some contexts.

Other Conditions: PGD2 and its signaling pathways have also been implicated in a variety of other conditions, including:

Hair Loss: Elevated levels of PGD2 have been linked to the inhibition of hair growth. wikipedia.org

Adipogenesis: PGD2 and its analogs have been shown to influence the development of fat cells. nih.govresearchgate.net

Cardiovascular Regulation: PGD2 can influence platelet aggregation and blood vessel tone. nih.gov

Identification and Validation of Pharmacodynamic Biomarkers for 11-Methoxime Prostatglandin D2 Activity in Preclinical Settings

Pharmacodynamic (PD) biomarkers are crucial tools in drug development, providing measurable indicators of a drug's effect on the body. veedalifesciences.com For a compound like 11-Methoxime PGD2, which mimics the action of endogenous PGD2, identifying and validating PD biomarkers is essential for understanding its activity in preclinical models.

Given that PGD2 is a primary mediator released from activated mast cells, several biomarkers of mast cell activation can serve as indirect indicators of PGD2 pathway engagement. nih.gov These include:

Histamine, Tryptase, and Leukotriene C4: In studies of allergic rhinitis, the levels of these mediators in nasal secretions have been measured alongside PGD2 (as its 11-methoxime derivative) following allergen challenge. nih.gov Significant increases in histamine, tryptase, and LTC4 can indicate mast cell degranulation, a process that also releases PGD2. nih.gov

Urinary Metabolites of PGD2: PGD2 is rapidly metabolized in the body. One of its major metabolites, 2,3-dinor-11β-PGF2α, can be measured in the urine and serves as a systemic marker of PGD2 production. aaaai.org Elevated levels of this metabolite have been associated with mast cell activation disorders. aaaai.org

Gene Expression Changes: In preclinical studies investigating the effects of PGD2 and its analogs on specific cell types, changes in the expression of downstream genes can be used as PD biomarkers. For example, in studies on innate lymphoid cells (ILC2s), stimulation with PGD2 metabolites led to the upregulation of pro-inflammatory genes. nih.govconsensus.app

The validation of these biomarkers in preclinical settings involves demonstrating a consistent and dose-dependent relationship between the administration of the PGD2 analog and the change in the biomarker. This helps to establish the compound's mechanism of action and provides a means to monitor its biological activity in further studies.

Comparative Analysis of this compound with Existing or Investigational Prostaglandin D2 Modulators

The development of various PGD2 analogs and receptor modulators has allowed for a comparative analysis of their effects, which is critical for identifying compounds with more selective and potent therapeutic potential.

Comparison with other PGD2 Analogs:

Studies have compared the activity of PGD2 with a range of synthetic analogs, including 11-Methoxime PGD2, to characterize their receptor-specific effects. nih.gov For instance, some analogs show greater potency in inhibiting platelet aggregation (a DP1-mediated effect), while others are more potent in contracting tracheal muscle (a DP2-mediated effect). nih.gov

One notable analog is 11-deoxy-11-methylene-PGD2, which is chemically stable and has been shown to be more potent than natural PGD2 in stimulating fat storage in cultured adipocytes. nih.govresearchgate.net Interestingly, this analog appears to exert its effects preferentially through the CRTH2 (DP2) receptor, whereas PGD2 acts through both DP1 and another receptor, PPARγ. nih.govresearchgate.net

Interactive Data Table: Comparative Potency of PGD2 Analogs

| Compound | Effect | Relative Potency | Primary Receptor(s) |

| PGD2 | Inhibition of platelet aggregation | +++ | DP1 |

| BW245C | Inhibition of platelet aggregation | ++++ | DP1 |

| 17-phenyl-PGD2 | Contraction of guinea-pig trachea | +++ | DP2 |

| 11-deoxy-11-methylene-PGD2 | Stimulation of adipogenesis | ++++ | CRTH2 (DP2) |

Comparison with DP1 and DP2 Receptor Modulators:

The distinct and often opposing roles of the DP1 and DP2 receptors have led to the development of selective agonists and antagonists for each.

DP1 Agonists: Compounds like BW245C are selective DP1 receptor agonists. nih.gov In preclinical models, DP1 agonism has been shown to have anti-inflammatory effects and can attenuate type 2 inflammation. mdpi.com

DP2 Antagonists (Piprants): A significant area of research has focused on developing DP2 receptor antagonists, also known as "piprants," for the treatment of allergic diseases like asthma. d-nb.info These drugs aim to block the pro-inflammatory effects of PGD2 mediated through the DP2 receptor. Fevipiprant (B1672611) is one such selective DP2 antagonist that has been studied in clinical trials. nih.govconsensus.app In preclinical studies, DP2 antagonists have been shown to reduce airway inflammation. researchgate.net

The comparative analysis of these different modulators in preclinical models is crucial for understanding the specific contributions of the DP1 and DP2 pathways to various disease states and for guiding the development of new, more effective therapies.

Future Directions and Emerging Research Avenues for 11 Methoxime Prostaglandin D2

Application of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) in 11-Methoxime PGD2 Research

The application of "omics" technologies offers a powerful, unbiased approach to comprehensively understand the biological impact of 11-Methoxime PGD2 at multiple molecular levels. These technologies can move research beyond single-target interactions to a systems-level understanding of the compound's effects.

Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell or tissue, revealing how 11-Methoxime PGD2 alters gene expression. For instance, studies on the parent compound PGD2 have utilized transcriptomics to analyze downstream signaling in immune cells like ILC2s from asthma patients, identifying the upregulation of pro-inflammatory genes. plos.org A similar transcriptomic analysis of cells treated with 11-Methoxime PGD2 could elucidate its specific gene regulatory networks, revealing whether its stabilized structure leads to a different or more sustained gene expression profile compared to the rapidly metabolizing PGD2. plos.org This could identify novel cellular pathways modulated by the analog.

Proteomics: Proteomics would identify large-scale changes in protein expression and post-translational modifications following exposure to 11-Methoxime PGD2. This could uncover previously unknown protein targets or signaling cascades affected by the compound. Furthermore, techniques like affinity purification-mass spectrometry could use a tagged version of 11-Methoxime PGD2 to pull down and identify its direct and indirect protein binding partners, confirming receptor interactions and potentially discovering novel ones.

Table 1: Potential Applications of Omics Technologies in 11-Methoxime PGD2 Research

| Omics Technology | Research Question | Potential Insights |

|---|---|---|

| Transcriptomics | How does 11-Methoxime PGD2 alter gene expression in target cells (e.g., mast cells, Th2 cells)? | Identification of regulated genes and pathways; comparison of gene expression profiles with PGD2; discovery of novel biological functions. plos.orglongdom.org |

| Proteomics | What proteins does 11-Methoxime PGD2 interact with? How does it alter the cellular proteome? | Validation of known receptor binding; discovery of novel off-target interactions; understanding changes in signaling protein activation. |

| Metabolomics | What is the metabolic fate of 11-Methoxime PGD2 in vitro and in vivo? How does it impact cellular metabolism? | Characterization of metabolic stability and byproducts; identification of altered metabolic pathways (e.g., lipid metabolism, energy production). researchgate.net |

Exploration of Novel Receptor Interactions or Unanticipated Biological Effects of 11-Methoxime PGD2

While PGD2 is known to exert its effects primarily through two G protein-coupled receptors, DP1 (PTGDR) and DP2 (CRTH2), the receptor interaction profile of 11-Methoxime PGD2 is not fully characterized. wikipedia.orgresearchandmarkets.com Future research should focus on whether the structural modification at the 11-position alters its binding affinity, selectivity, or functional activity at these known receptors.

Studies have suggested that PGD2 and its metabolites may also interact with other receptors, such as the thromboxane (B8750289) (TP) receptor or peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov A key research avenue is to investigate whether 11-Methoxime PGD2 exhibits any novel interactions with these or other, currently unidentified, receptors. Competitive binding assays and functional cell-based reporter assays using a broad panel of receptors would be essential. The discovery of unanticipated biological effects, such as anti-inflammatory or pro-resolving activities distinct from PGD2, could open up new therapeutic possibilities. nih.gov

Development of Advanced Preclinical Delivery Systems for 11-Methoxime PGD2

The therapeutic potential of many eicosanoids and their analogs is limited by poor solubility, rapid metabolism, and lack of target specificity. nih.gov Although 11-Methoxime PGD2 is more stable than its parent compound, its delivery for preclinical studies could be significantly enhanced through advanced drug delivery systems.

Future research should explore the encapsulation of 11-Methoxime PGD2 into nano-formulations such as liposomes or lipid nanoparticles. nih.govmdpi.comnih.gov These delivery systems offer several advantages:

Improved Stability: Protecting the compound from enzymatic degradation in the biological environment.

Enhanced Solubility: Allowing for effective administration of the hydrophobic molecule.

Sustained Release: Prolonging the duration of action and reducing the need for frequent administration. ahajournals.org

Targeted Delivery: Modifying the nanoparticle surface with targeting ligands (e.g., antibodies) could direct the compound specifically to immune cells or inflamed tissues, increasing efficacy and minimizing potential off-target effects. mdpi.com

Research into nanoparticle-mediated delivery has shown promise for other prostaglandins (B1171923), such as PGE1 and PGI2, improving their anti-inflammatory effects and enabling targeted delivery to the lungs. nih.govahajournals.org Applying these technologies to 11-Methoxime PGD2 could be a critical step in translating it from a laboratory tool to a viable preclinical compound. sciencedaily.com

Ethical Considerations in Preclinical Research Involving Eicosanoid Analogs like 11-Methoxime PGD2

All preclinical research must adhere to stringent ethical guidelines, particularly when involving animal models. The study of signaling molecules like eicosanoid analogs is no exception. Key ethical principles that must guide future research on 11-Methoxime PGD2 include:

The 3Rs Principle: Researchers have an obligation to Replace animal use with alternatives (e.g., cell cultures, computer modeling) whenever possible, Reduce the number of animals used to the minimum necessary to obtain statistically valid data, and Refine experimental procedures to minimize any potential pain, suffering, or distress. trials360.com

Scientific Validity: A core ethical tenet is that research must be scientifically sound. nih.gov Poorly designed experiments that yield invalid results are inherently unethical as they expose animals to risks without the possibility of generating valuable knowledge. nih.gov This includes using appropriate models, sufficient statistical power, and transparent reporting of all findings, including negative results. srce.hrbiobostonconsulting.com

Regulatory Compliance: All preclinical studies must be conducted in compliance with national and international regulations, such as Good Laboratory Practice (GLP) guidelines. trials360.comsrce.hr Protocols should undergo thorough review and approval by an independent ethics committee, such as an Institutional Animal Care and Use Committee (IACUC). trials360.com

Translational Relevance: Researchers should justify the potential benefits of the research to human health. trials360.com While basic science is essential, preclinical studies should be designed with a clear line of sight toward addressing unmet medical needs, ensuring that the use of animals is well-justified. nih.gov

Identification of Key Research Gaps and Unanswered Questions Pertaining to 11-Methoxime Prostaglandin (B15479496) D2 Research

Despite its utility as a stable analog for assay development, significant gaps remain in our understanding of 11-Methoxime PGD2. Addressing these questions is essential for defining its future role in eicosanoid research.

Table 2: Key Research Gaps for 11-Methoxime Prostaglandin D2

| Research Area | Unanswered Questions |

|---|---|

| Pharmacology | What are the precise binding affinities and functional activities of 11-Methoxime PGD2 at DP1 and DP2 receptors compared to PGD2? Does it act as an agonist, partial agonist, or antagonist? Does it interact with other prostanoid receptors or novel targets? nih.govnih.gov |

| Pharmacokinetics | How is 11-Methoxime PGD2 absorbed, distributed, metabolized, and excreted in vivo? Is the methoxime group stable or is it cleaved to release PGD2? |

| Cellular Biology | What are the full downstream signaling effects triggered by 11-Methoxime PGD2? How do these compare to the transient signals produced by the unstable PGD2? |

| Pathophysiology | What is the effect of 11-Methoxime PGD2 in established preclinical models of disease where PGD2 is implicated, such as asthma, allergic rhinitis, or hair loss? wikipedia.orgnih.gov |

| Comparative Biology | Are there species-specific differences in the response to 11-Methoxime PGD2 that could impact the translation of findings from animal models to humans? |

Closing these knowledge gaps through rigorous, ethically sound research will be paramount in determining the ultimate scientific and potential therapeutic value of this compound.

Q & A

Q. How can researchers ensure compliance with NIH guidelines when reporting 11-M-PGD₂ animal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.